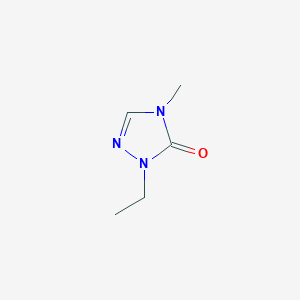
1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Synthetic Routes and Reaction Conditions:
-
Route 1:
Starting Materials: Ethyl hydrazine and methyl isocyanate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Procedure: Ethyl hydrazine is added dropwise to a solution of methyl isocyanate in an appropriate solvent, such as dichloromethane. The reaction mixture is then heated and stirred under the specified conditions. After completion, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.
-
Route 2:
Starting Materials: Ethylamine and 4-methyl-1,2,4-triazole-3-thione.
Reaction Conditions: The reaction is conducted in the presence of a base, such as sodium hydroxide, at room temperature.
Procedure: Ethylamine is added to a solution of 4-methyl-1,2,4-triazole-3-thione in a suitable solvent, such as ethanol. The mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, solvents, and reaction conditions may vary depending on the specific requirements of the production process.
Types of Reactions:
-
Oxidation:
Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Products: Oxidation of the triazole ring may lead to the formation of various oxidized derivatives, depending on the reaction conditions.
-
Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Products: Reduction can result in the formation of reduced triazole derivatives, which may have different chemical and biological properties.
-
Substitution:
Reagents and Conditions: Nucleophilic or electrophilic reagents can be used for substitution reactions.
Products: Substitution reactions can introduce various functional groups into the triazole ring, leading to the formation of new derivatives with potentially enhanced properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
- Oxidized triazole derivatives.
- Reduced triazole derivatives.
- Substituted triazole derivatives with various functional groups.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor in biochemical assays.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Evaluated for its possible therapeutic effects in treating certain diseases.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-ethyl-4-methyl-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
相似化合物的比较
- 1-Ethyl-1H-1,2,4-triazol-5(4H)-one
- 4-Methyl-1H-1,2,4-triazol-5(4H)-one
- 1-Ethyl-4-methyl-1H-1,2,3-triazol-5(4H)-one
Comparison:
1-Ethyl-1H-1,2,4-triazol-5(4H)-one: Lacks the methyl group, which may affect its chemical properties and reactivity.
4-Methyl-1H-1,2,4-triazol-5(4H)-one: Lacks the ethyl group, potentially altering its biological activity and applications.
1-Ethyl-4-methyl-1H-1,2,3-triazol-5(4H)-one: Has a different triazole ring structure, which can influence its chemical behavior and interactions.
属性
分子式 |
C5H9N3O |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
2-ethyl-4-methyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C5H9N3O/c1-3-8-5(9)7(2)4-6-8/h4H,3H2,1-2H3 |
InChI 键 |
RZDJMRAGESRRRY-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)N(C=N1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


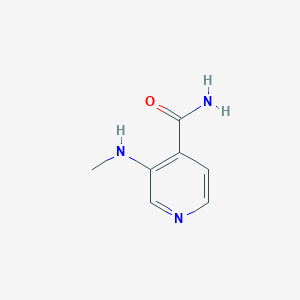
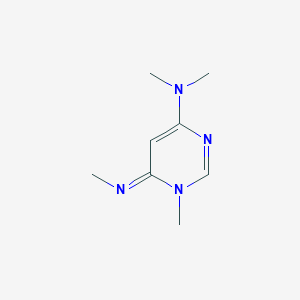
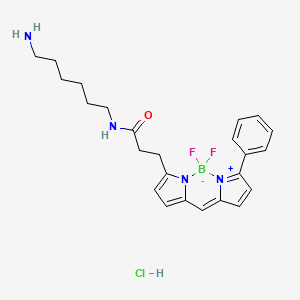
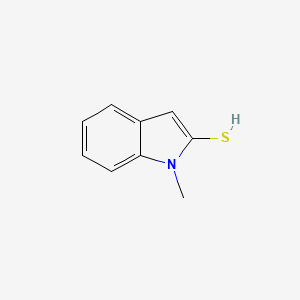

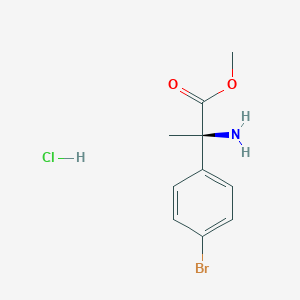
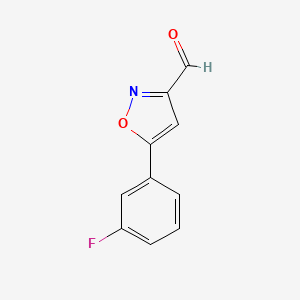
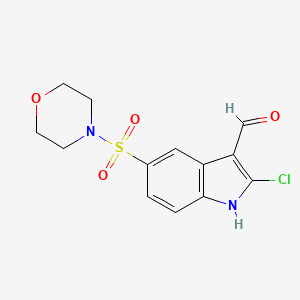
![2-(1H-Pyrrolo[3,2-c]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B15247705.png)
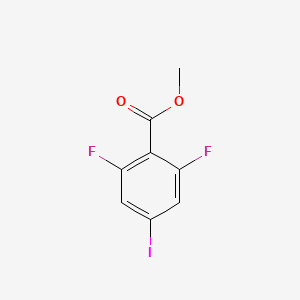
![5-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B15247719.png)

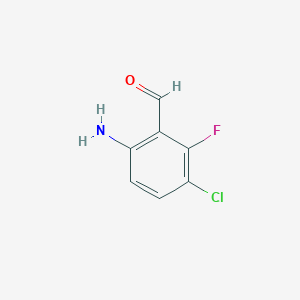
![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
